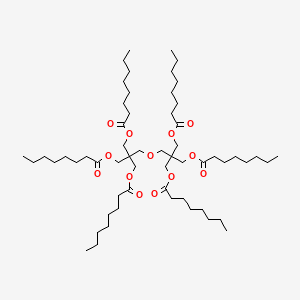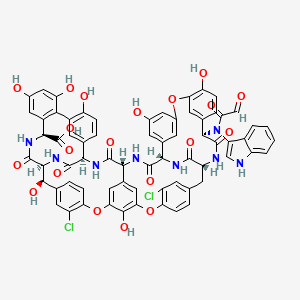
alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a p-chlorobenzoyl group, which is a benzene ring substituted with a chlorine atom. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide typically involves the reaction of aziridine derivatives with p-chlorobenzoylpropionic acid. One common method includes the nucleophilic ring-opening of aziridines, which can be achieved using various nucleophiles under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the ring-opening process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aziridine ring and the p-chlorobenzoyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Acids and Bases: Hydrochloric acid, sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amides, while oxidation and reduction can modify the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide involves its interaction with molecular targets and pathways in biological systems. The aziridine ring can react with nucleophiles in biological molecules, leading to the formation of covalent bonds and subsequent biological effects . The compound’s immunotropic activity is linked to its ability to modulate immune responses through interactions with immune cells and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid isobutylamide can be compared with other aziridine-containing compounds, such as:
Ethylenimine: A simple aziridine used in various chemical reactions and industrial applications.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity to aziridines.
Aziridine Alkaloids: Natural and synthetic aziridine-containing compounds with biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific functional groups and their combined effects on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
116356-04-8 |
|---|---|
Molekularformel |
C16H21ClN2O2 |
Molekulargewicht |
308.80 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-N-(2-methylpropyl)-4-oxobutanamide |
InChI |
InChI=1S/C16H21ClN2O2/c1-11(2)10-18-16(21)14(19-7-8-19)9-15(20)12-3-5-13(17)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
GGBBMCNOGLMPAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


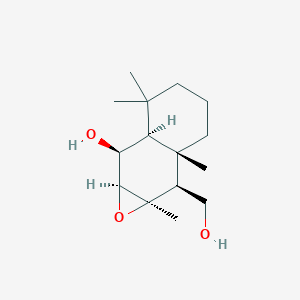
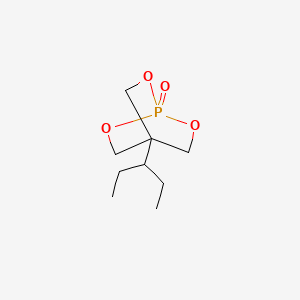
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)
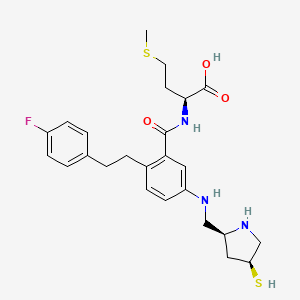

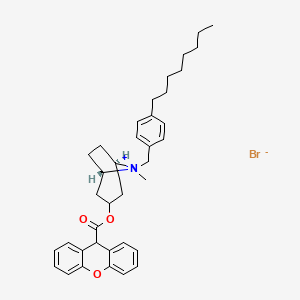
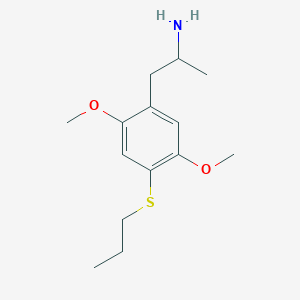
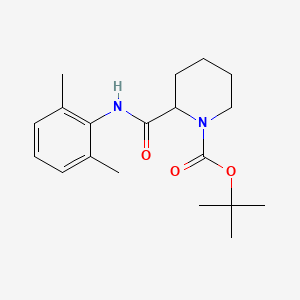
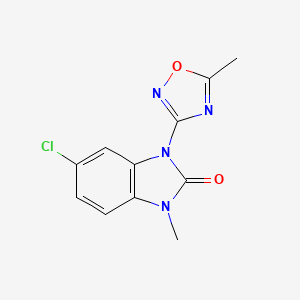


![Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-](/img/structure/B12774817.png)
